REACTION_SMILES
|
[Br:1][c:2]1[c:3]([Br:11])[c:4]2[c:5]([s:6]1)[cH:7][cH:8][cH:9][cH:10]2.[CH2:12]([Li:13])[CH2:14][CH2:15][CH3:16].[CH3:17][O:18][S:19]([O:20][CH3:21])(=[O:22])=[O:23].[CH3:25][CH2:26][O:27][CH2:28][CH3:29].[CH3:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35].[ClH:24]>>[c:2]1([CH3:12])[c:3]([Br:11])[c:4]2[c:5]([s:6]1)[cH:7][cH:8][cH:9][cH:10]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Brc1sc2ccccc2c1Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1sc2ccccc2c1Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |